Ethyl 2-(piperidin-3-yl)propanoate
Description
Ethyl 2-(piperidin-3-yl)propanoate is an ester derivative featuring a piperidine ring substituted at the 3-position with a propanoate group. Piperidine-based compounds are widely studied due to their relevance in medicinal chemistry, particularly as intermediates for alkaloids, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-piperidin-3-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-5-4-6-11-7-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
XRIQVADXRZQOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-3-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes steps such as washing the reaction mixture with organic solvents, concentrating under reduced pressure, and recrystallizing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(piperidin-3-yl)propanoate hydrochloride has potential applications across pharmaceutical development, chemistry, biology, medicine, and industry. Its applications stem from its unique structure and ability to interact with molecular targets.
Scientific Research Applications
Chemistry: It serves as an intermediate in synthesizing complex organic molecules. Its chemical reactions include oxidation, reduction, and nucleophilic substitution.
- Oxidation Oxidation can form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution Nucleophilic substitution reactions can replace the ester group with other functional groups using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Biology: It is used in studying enzyme mechanisms and protein-ligand interactions. Interaction studies determine its viability as a therapeutic agent by focusing on its binding affinity and efficacy with various receptors and enzymes.
Medicine: It is investigated for potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Structural Similarity
This compound hydrochloride can be compared with other piperidine derivatives:
- Ethyl 3-(piperidin-2-yl)propanoate hydrochloride: A similar structure but a different positional isomer.
- Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: Another positional isomer with distinct properties.
- Piperidine: The parent compound with a simpler structure.
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Stability
- Piperidine Positional Isomerism: Ethyl 2-(piperidin-4-yl)acetate (logP 0.76) exhibits lower lipophilicity than ethyl 3-phenyl-3-(piperidin-1-yl)propanoate (logP ~2.5), highlighting the impact of aryl substituents on hydrophobicity .
- Electron-Withdrawing Groups : Nitro and ketone substituents (e.g., in ethyl 3-nitropyridinyl derivatives) enhance electrophilicity, facilitating nucleophilic substitution reactions but reducing stability under basic conditions .
- Protective Groups: Benzyl-protected analogs (e.g., ethyl 3-(1-benzyl-4-piperidyl)propanoate) show improved synthetic yields (81%) compared to unprotected derivatives, likely due to reduced side reactions .
Key Observations :
Biological Activity
Ethyl 2-(piperidin-3-yl)propanoate, a compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an ethyl ester functional group attached to a piperidine ring. This specific arrangement of functional groups is believed to influence its biological activity significantly. The compound can exist as a hydrochloride salt, enhancing its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes involved in critical biological processes, such as proteases related to viral replication .
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound:
Case Studies and Research Findings
-
Antiviral Studies :
A study investigating the antiviral properties of piperidine derivatives found that several compounds, including those structurally similar to this compound, exhibited moderate inhibition against SARS-CoV-2 main protease (Mpro). The research indicated that these compounds could disrupt viral replication pathways by targeting key enzymes involved in polyprotein processing . -
Antimicrobial Effects :
Research on traditional medicinal plants revealed that compounds containing piperidine structures demonstrated significant antibacterial activity against respiratory pathogens. This compound was highlighted for its potential applications in developing new antimicrobial agents . -
Pharmacological Applications :
This compound has been explored as a building block in drug synthesis, particularly for developing analgesics and other therapeutic agents due to its favorable pharmacokinetic properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related piperidine derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 3-(piperidin-2-yl)propanoate | 7599-21-5 | Different piperidine position; potential analgesic properties. |
| Ethyl 3-(piperidin-4-yl)propanoate | 42944937 | Exhibits different biological activities due to structural variations. |
| Ethyl 2-methyl-2-(piperidin-4-YL)propanoate | 49759623 | Contains additional methyl group; affects solubility and activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
